2-(4-fluorophenoxy)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
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Overview
Description
2-(4-Fluorophenoxy)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, also known as 4-Fluoro-N-hydroxy-3,4-dimethylpentylacetamide (FHPDA), is an important organic compound used in a variety of scientific research applications. This compound has a wide range of uses in organic synthesis, as a reagent for organic transformations, and as a building block for the synthesis of other molecules. FHPDA has also been used in the study of biochemical and physiological processes.
Scientific Research Applications
FHPDA has been used in a variety of scientific research applications. It has been used as a reagent for organic transformations, as a building block for the synthesis of other molecules, and as a model compound for studying biochemical and physiological processes. FHPDA has also been used in the study of enzyme kinetics, and as a tool for studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of FHPDA is not yet fully understood. However, it is believed that FHPDA binds to specific proteins in the cell, resulting in changes in the activity of those proteins. This binding can result in the activation or inhibition of various biochemical and physiological processes, depending on the nature of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of FHPDA depend on the type of protein to which it binds. FHPDA has been shown to have a variety of effects on enzymes, including the inhibition of enzyme activity, the activation of enzyme activity, and the alteration of enzyme substrate specificity. FHPDA has also been shown to alter the activity of proteins involved in signal transduction, gene expression, and cell growth and differentiation.
Advantages and Limitations for Lab Experiments
FHPDA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a reagent for organic transformations. Additionally, FHPDA can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using FHPDA in laboratory experiments. For example, FHPDA is not very stable, and can degrade over time. Additionally, the mechanism of action of FHPDA is not yet fully understood, so its effects on proteins may not be predictable.
Future Directions
There are a number of potential future directions for the use of FHPDA in scientific research. For example, FHPDA could be used to study the structure and function of proteins involved in signal transduction, gene expression, and cell growth and differentiation. Additionally, FHPDA could be used in the development of new drugs, as well as in the study of enzyme kinetics and protein-ligand interactions. Finally, FHPDA could be used to study the effects of environmental toxins on biochemical and physiological processes.
Synthesis Methods
FHPDA can be synthesized through a variety of methods, including the reaction of 4-fluorophenol with 3-hydroxy-4,4-dimethylpentan-2-one. This reaction results in the formation of the desired compound, FHPDA. Other methods of synthesis include the reaction of 4-fluorophenol with 1-chloro-3-hydroxy-4,4-dimethylpentan-2-one, and the reaction of 4-fluorophenol with 4-chloro-3-hydroxy-4,4-dimethylpentan-2-one.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO3/c1-15(2,3)13(18)8-9-17-14(19)10-20-12-6-4-11(16)5-7-12/h4-7,13,18H,8-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHPXMVZIDVFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)COC1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide |
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